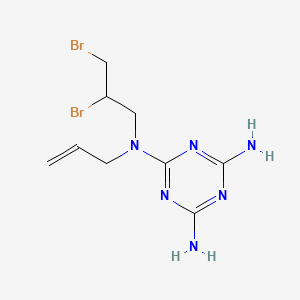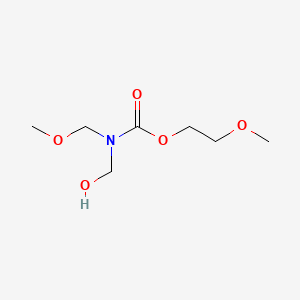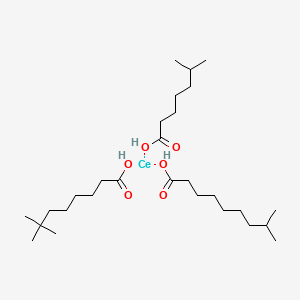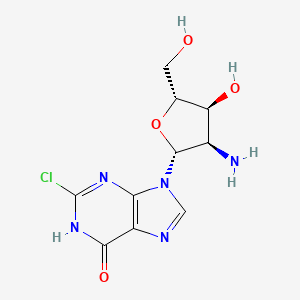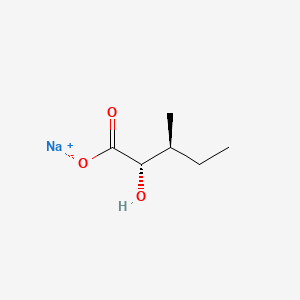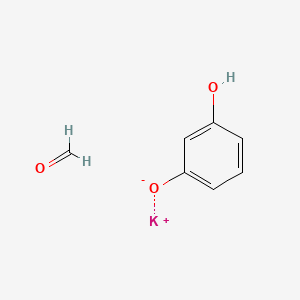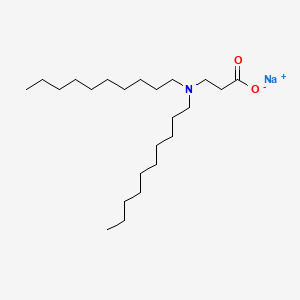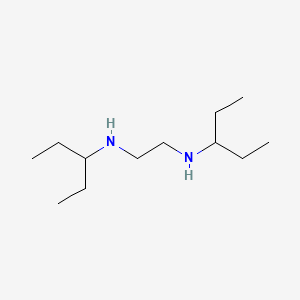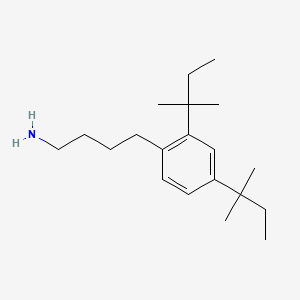
2,4-Bis(1,1-dimethylpropyl)benzenebutylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(1,1-dimethylpropyl)benzenebutylamin ist eine organische Verbindung mit der Summenformel C20H35N. Sie ist bekannt für ihre einzigartige Struktur, die zwei 1,1-Dimethylpropyl-Gruppen umfasst, die an einen Benzolring gebunden sind, sowie eine Butylamin-Gruppe.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,4-Bis(1,1-dimethylpropyl)benzenebutylamin beinhaltet typischerweise die Alkylierung eines Benzolderivats mit 1,1-Dimethylpropyl-Gruppen, gefolgt von der Einführung einer Butylamin-Gruppe. Die Reaktionsbedingungen erfordern häufig die Verwendung starker Basen und Lösungsmittel, um den Alkylierungsprozess zu erleichtern. Beispielsweise kann die Verwendung von Natriumhydrid (NaH) als Base und Dimethylformamid (DMF) als Lösungsmittel die gewünschten Reaktionen fördern.
Industrielle Produktionsverfahren
Die industrielle Produktion von 2,4-Bis(1,1-dimethylpropyl)benzenebutylamin kann großtechnische Alkylierungsprozesse umfassen, die ähnliche Reaktionsbedingungen wie bei der Laborsynthese verwenden. Die Skalierbarkeit des Prozesses ist entscheidend, um ausreichende Mengen der Verbindung für Forschungs- und kommerzielle Anwendungen zu produzieren. Die Optimierung von Reaktionsparametern wie Temperatur, Druck und Reaktionszeit ist unerlässlich, um hohe Ausbeuten und Reinheit zu erzielen.
Analyse Chemischer Reaktionen
Reaktionstypen
2,4-Bis(1,1-dimethylpropyl)benzenebutylamin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene reduzierte Formen umwandeln.
Substitution: Der Benzolring kann elektrophile oder nucleophile Substitutionsreaktionen eingehen, die zur Bildung verschiedener substituierter Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Hydroxidionen) werden häufig eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxide oder Ketone ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten Benzolderivaten erzeugen können.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(1,1-dimethylpropyl)benzenebutylamin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Vorläufer bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die einzigartige Struktur der Verbindung macht sie zum Gegenstand des Interesses in Studien im Zusammenhang mit molekularen Wechselwirkungen und biologischer Aktivität.
Medizin: Es werden laufende Forschungen durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, darunter seine Rolle als pharmakologisches Mittel.
Industrie: Es wird bei der Entwicklung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2,4-Bis(1,1-dimethylpropyl)benzenebutylamin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen innerhalb biologischer Systeme. So kann es beispielsweise an bestimmte Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach dem Kontext seiner Verwendung und dem untersuchten biologischen System variieren.
Wirkmechanismus
The mechanism of action of 2,4-Bis(1,1-dimethylpropyl)benzenebutylamine involves its interaction with molecular targets and pathways within biological systems. For instance, it may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the context of its use and the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2,4-Bis(1,1-dimethylpropyl)phenol
- 2,4-Bis(1,1-dimethylpropyl)benzol
- 2,4-Bis(1,1-dimethylpropyl)benzolmethanol
Einzigartigkeit
2,4-Bis(1,1-dimethylpropyl)benzenebutylamin ist einzigartig aufgrund des Vorhandenseins sowohl von 1,1-Dimethylpropyl-Gruppen als auch einer Butylamin-Gruppe, die an den Benzolring gebunden sind. Diese Kombination funktioneller Gruppen verleiht besondere chemische Eigenschaften und Reaktivität, was sie für bestimmte Anwendungen wertvoll macht, für die ähnliche Verbindungen möglicherweise nicht geeignet sind.
Eigenschaften
CAS-Nummer |
85204-25-7 |
|---|---|
Molekularformel |
C20H35N |
Molekulargewicht |
289.5 g/mol |
IUPAC-Name |
4-[2,4-bis(2-methylbutan-2-yl)phenyl]butan-1-amine |
InChI |
InChI=1S/C20H35N/c1-7-19(3,4)17-13-12-16(11-9-10-14-21)18(15-17)20(5,6)8-2/h12-13,15H,7-11,14,21H2,1-6H3 |
InChI-Schlüssel |
LWEXYTVNVZEEEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC(=C(C=C1)CCCCN)C(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


